molecular formula C17H21ClN2O5 B13906509 7-(2-Chloroethoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one

7-(2-Chloroethoxy)-6-methoxy-3-pivaloyloxymethyl-3,4-dihydroquinazolin-4-one

Cat. No.: B13906509
M. Wt: 368.8 g/mol
InChI Key: DXNILLUEQUUDJS-UHFFFAOYSA-N
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Description

(7-(2-chloroethoxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a 2-chloroethoxy group, a methoxy group, and a pivalate ester. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-chloroethoxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2-Chloroethoxy Group: The 2-chloroethoxy group can be introduced via nucleophilic substitution reactions using 2-chloroethanol and a suitable base such as potassium carbonate.

    Methoxylation: The methoxy group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

    Esterification: The final step involves the esterification of the quinazolinone derivative with pivalic acid or its derivatives using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of (7-(2-chloroethoxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(7-(2-chloroethoxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinazolinone derivatives with higher oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone derivatives.

    Substitution: The chloroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with higher oxidation states.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: New derivatives with substituted groups replacing the chloroethoxy group.

Scientific Research Applications

(7-(2-chloroethoxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-(2-chloroethoxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in various biological functions.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chloroethoxy Derivatives: Compounds with chloroethoxy groups attached to different core structures.

    Methoxy Derivatives: Compounds with methoxy groups attached to various core structures.

Uniqueness

(7-(2-chloroethoxy)-6-methoxy-4-oxoquinazolin-3(4H)-yl)methyl pivalate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H21ClN2O5

Molecular Weight

368.8 g/mol

IUPAC Name

[7-(2-chloroethoxy)-6-methoxy-4-oxoquinazolin-3-yl]methyl 2,2-dimethylpropanoate

InChI

InChI=1S/C17H21ClN2O5/c1-17(2,3)16(22)25-10-20-9-19-12-8-14(24-6-5-18)13(23-4)7-11(12)15(20)21/h7-9H,5-6,10H2,1-4H3

InChI Key

DXNILLUEQUUDJS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCN1C=NC2=CC(=C(C=C2C1=O)OC)OCCCl

Origin of Product

United States

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